molecular formula C19H15Cl2FN2OS B10974359 (3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B10974359
M. Wt: 409.3 g/mol
InChI Key: HRKYDGXSXXZZRF-UHFFFAOYSA-N
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Description

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring substituted with dichloro and fluorophenyl groups, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .

Mechanism of Action

The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C19H15Cl2FN2OS

Molecular Weight

409.3 g/mol

IUPAC Name

(3,4-dichloro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H15Cl2FN2OS/c20-14-2-1-3-15-16(14)17(21)18(26-15)19(25)24-10-8-23(9-11-24)13-6-4-12(22)5-7-13/h1-7H,8-11H2

InChI Key

HRKYDGXSXXZZRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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